molecular formula C9H9NO3 B1337922 2-(3-Formylphenoxy)acetamide CAS No. 849015-95-8

2-(3-Formylphenoxy)acetamide

Cat. No. B1337922
Key on ui cas rn: 849015-95-8
M. Wt: 179.17 g/mol
InChI Key: FRBBODVJAIQVJL-UHFFFAOYSA-N
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Patent
US07691883B2

Procedure details

To a mixture of 12.21 g of 3-hydroxybenzaldehyde, 14.00 g of 2-chloroacetamide and 60 ml of dimethylformamide was added 20.70 g of potassium carbonate, and this was heated to stir at 90° C. for 2 hours. After cooled to room temperature, insolubles were filtered and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran by heating. Insolubles were filtered and the filtrate was concentration under reduced pressure. The resulting crude crystals were washed with a mixed solution of tetrahydrofuran and t-butyl methyl ether and dried to obtain 13.05 g of 3-(aminocarbonylmethoxy)benzaldehyde [Compound No. (n)] as a crystal.
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl[CH2:11][C:12]([NH2:14])=[O:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[NH2:14][C:12]([CH2:11][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.21 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
14 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
by heating
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
WASH
Type
WASH
Details
The resulting crude crystals were washed with a mixed solution of tetrahydrofuran and t-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=O)COC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.05 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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